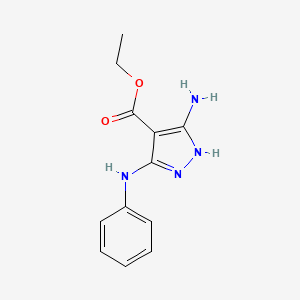
ethyl 5-amino-3-anilino-1H-pyrazole-4-carboxylate
Description
Ethyl 5-amino-3-anilino-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Properties
CAS No. |
61485-23-2 |
|---|---|
Molecular Formula |
C12H14N4O2 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
ethyl 5-amino-3-anilino-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H14N4O2/c1-2-18-12(17)9-10(13)15-16-11(9)14-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H4,13,14,15,16) |
InChI Key |
XMIVVTMMJFGUOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1NC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-3-anilino-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method includes the cyclocondensation of hydrazine derivatives with suitable carbonyl compounds. For instance, the reaction between ethyl acetoacetate and phenylhydrazine can yield the desired pyrazole derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature control, and purification methods are crucial factors in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-anilino-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Ethyl 5-amino-3-anilino-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of ethyl 5-amino-3-anilino-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing enzymatic activity. It may also interact with receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1H-pyrazole-4-carboxylate
- Ethyl 5-amino-1-methylpyrazole-4-carboxylate
- Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 5-amino-3-anilino-1H-pyrazole-4-carboxylate stands out due to its anilino group, which imparts unique chemical properties and potential biological activities. This structural feature differentiates it from other similar pyrazole derivatives and enhances its versatility in various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


